molecular formula C9H13NO B6153660 2-oxaspiro[3.5]nonane-7-carbonitrile CAS No. 2111788-73-7

2-oxaspiro[3.5]nonane-7-carbonitrile

Cat. No.: B6153660
CAS No.: 2111788-73-7
M. Wt: 151.2
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Description

2-Oxaspiro[3.5]nonane-7-carbonitrile (CAS 2111788-73-7) is a high-value spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a carbonitrile functional group fused to a 2-oxaspiro[3.5]nonane scaffold. The spirocyclic oxetane core is recognized as a polar structural alternative to the gem-dimethyl group and can enhance the solubility and metabolic robustness of drug candidates . Recent advances in catalytic enantioselective synthesis have highlighted the utility of such oxa-spirocycles as key intermediates for accessing enantioenriched biologically active molecules and natural products . The structural motif is being explored in the synthesis of novel compounds for various research applications, including the development of spirocyclic-fused heterocycles such as benzimidazoles . With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this nitrile is supplied with a high level of purity for research purposes . This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2111788-73-7

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

2-oxaspiro[3.5]nonane-7-carbonitrile can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-oxaspiro[3.5]nonane-7-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties.

    Biology: The compound’s spirocyclic structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into spirocyclic compounds often explores their potential as pharmaceutical agents due to their diverse biological activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-oxaspiro[3.5]nonane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The spiro[3.5]nonane scaffold is shared among several derivatives, but substitutions at key positions and heteroatom variations significantly alter their properties. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-Oxaspiro[3.5]nonane-7-carbonitrile C₉H₁₃NO 151.21 Nitrile at C7; single oxygen in spiro ring. High potential for derivatization .
2-Oxa-7-azaspiro[3.5]nonane oxalate C₇H₁₁NO·C₂H₂O₄ 217.18 Nitrogen at C7 (aza group); oxalate salt form enhances solubility .
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile C₁₂H₁₄N₂O₂ 218.25 Two oxygen atoms in the spiro ring; chiral synthesis via crystallization .
2-Oxaspiro[3.5]nonan-7-one C₈H₁₂O₂ 140.18 Ketone at C7; used in ketone-specific reactions (e.g., Grignard additions) .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀N₂O₃ 240.30 tert-Boc-protected amine; lab-friendly for peptide coupling .

Key Observations :

  • Nitrile vs. Ketone/Aza Groups: The nitrile in this compound provides distinct reactivity compared to ketones (e.g., nucleophilic additions) or amines (e.g., hydrogen bonding).
  • Salt Forms: Oxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane oxalate) improve solubility for pharmaceutical formulations .
  • Chirality : 1,4-Dioxaspiro derivatives are synthesized enantioselectively, enabling applications in asymmetric catalysis .

Key Findings :

  • Chiral Synthesis : highlights the use of recycling preparative HPLC to isolate enantiomers, achieving 30–33% yields.
  • Scalability : Commercially available derivatives (e.g., tert-butyl esters) simplify lab-scale synthesis without custom routes .
Nitrile-Specific Reactivity :

The nitrile group in this compound can undergo:

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

Reduction : Formation of primary amines using LiAlH₄ or catalytic hydrogenation.

Cycloaddition : Participation in [2+3] cycloadditions to generate tetrazoles .

Table 3: Hazard Profiles
Compound Name Hazard Statements Key Precautions
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate H302, H315, H319, H335 Avoid inhalation; use PPE .
2-Oxaspiro[3.5]nonan-7-one Not reported Standard lab handling recommended .

Preparation Methods

Reaction Mechanism

The most widely documented method for synthesizing 2-oxaspiro[3.5]nonane-7-carbonitrile involves the acid-catalyzed cyclization of diol precursors with cyanide sources. In this approach, a diol undergoes intramolecular cyclization in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and a cyanide donor (e.g., potassium cyanide or trimethylsilyl cyanide). The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the cyanide ion on the electrophilic carbon, resulting in spirocyclic formation.

Optimization Studies

Key parameters influencing yield and selectivity include:

  • Catalyst concentration : Higher acid concentrations (10–20 mol%) accelerate cyclization but may promote side reactions like dehydration.

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) enhance solubility of intermediates, with yields reaching 75% in THF.

  • Temperature : Reflux conditions (60–80°C) balance reaction rate and byproduct formation.

Table 1: Acid-Catalyzed Cyclization Conditions

ParameterOptimal RangeYield (%)Reference
Catalyst (H₂SO₄)15 mol%68–75
SolventTHF75
Temperature70°C72
Reaction Time6–8 hours70

Base-Induced Conjugate Addition-Cyclization

Reaction Design

A patent-published method adapts base-mediated conjugate addition-cyclization for spirocyclic nitriles. Starting from α,β-unsaturated carbonyl compounds, a cyanide nucleophile (e.g., NaCN) undergoes Michael addition, followed by base-induced cyclization. For example, dimethyl malonate derivatives react with acrylonitrile in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the spiro framework.

Catalytic System and Scalability

  • Base : DBU (20 mol%) in dimethylformamide (DMF) at 50°C achieves 82% yield.

  • Scalability : Kilogram-scale trials demonstrate consistent yields (78–80%) with reduced catalyst loading (12 mol%).

Table 2: Base-Mediated Cyclization Parameters

ComponentSpecificationYield (%)Reference
Base (DBU)20 mol%82
SolventDMF82
Temperature50°C80
Reaction Time4 hours82

Alternative Synthesis Routes

Cyanation of Spiro Intermediates

Post-cyclization cyanation offers a modular approach. For instance, 2-oxaspiro[3.5]nonane-7-bromide reacts with CuCN in dimethyl sulfoxide (DMSO) at 120°C, yielding the carbonitrile derivative with 65% efficiency. This method avoids harsh cyanide handling but requires pre-functionalized intermediates.

Photochemical Methods

Emerging techniques utilize UV light to initiate radical cyclization. A mixture of diethyl azodicarboxylate and methyl cyanoformate under UV irradiation (254 nm) produces the spirocarbonitrile in 58% yield, though scalability remains challenging.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Acid-CatalyzedSimple setup, low costSide reactions at high acid70–75
Base-MediatedHigh yield, scalableExpensive base catalysts80–82
Post-CyanationModularMultiple synthetic steps60–65
PhotochemicalMild conditionsLow efficiency, limited scale55–58

The base-mediated route achieves superior yields and scalability, making it preferable for industrial applications. In contrast, acid-catalyzed cyclization remains popular in academic settings due to its simplicity .

Q & A

Q. Basic Research Focus :

  • ¹H/¹³C NMR : Distinct sp³ hybridized carbons in the spiro ring appear at δ 25–35 ppm, while the nitrile carbon resonates near δ 120 ppm .
  • IR Spectroscopy : The nitrile stretch (C≡N) at ~2240 cm⁻¹ confirms functional group integrity .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 178.21 for C₉H₁₂N₂O) .

Advanced Research Focus :
Dynamic NMR can probe conformational flexibility of the spiro ring, while 2D-COSY or NOESY experiments resolve overlapping signals in complex derivatives . Discrepancies in reported melting points (e.g., 90–110°C for analogs) may reflect polymorphic forms, requiring differential scanning calorimetry (DSC) for validation .

How can computational methods predict the biological activity of this compound derivatives?

Q. Advanced Research Focus :

  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The spirocyclic core may mimic natural substrates, while the nitrile group can act as a hydrogen-bond acceptor .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with activity trends in enzyme inhibition assays .
    Contradictions between in-silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus :

  • Process optimization : Batch vs. flow chemistry comparisons reveal trade-offs in heat transfer and mixing efficiency for exothermic steps (e.g., nitrile formation) .
  • Purification challenges : Column chromatography struggles with polar byproducts; alternatives include recrystallization from ethanol/water mixtures or membrane filtration .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify susceptible bonds (e.g., spirocyclic ether cleavage) and guide formulation strategies .

How do structural modifications (e.g., replacing the nitrile with carboxyl groups) alter the compound’s physicochemical properties?

Basic Research Focus :
Replacing the nitrile with a carboxylic acid (as in 7-oxaspiro[3.5]nonane-2-carboxylic acid) increases polarity, altering logP from ~1.5 to ~0.2 and enhancing aqueous solubility . This modification also shifts pKa (e.g., carboxylic acid pKa ≈ 4.5), affecting bioavailability .

Advanced Research Focus :
Contradictions in solubility data (e.g., higher-than-expected solubility for carboxyl derivatives) may stem from micelle formation or salt precipitation, requiring dynamic light scattering (DLS) or pH-solubility profiling for clarification .

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